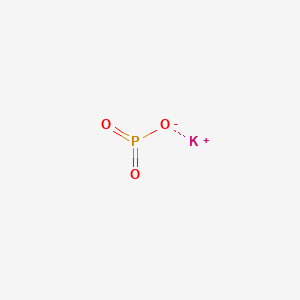

偏磷酸钾

描述

Synthesis Analysis

Potassium metaphosphate synthesis has been explored in different contexts, including its formation in biological systems and through chemical processes. For instance, the synthesis of metaphosphate in yeast involves the requirement of phosphate, potassium ions, and a metabolizable substrate, indicating the biological importance of potassium ions in the synthesis process (Wiame, 1949). Additionally, the enzymatic synthesis of metaphosphate from ATP in Escherichia coli highlights a biochemical pathway for its production, demonstrating the compound's role in biological systems (Kornberg et al., 1956).

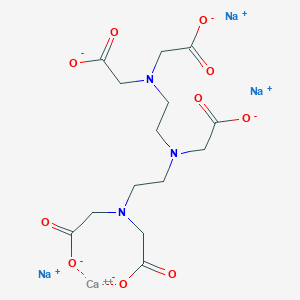

Molecular Structure Analysis

The molecular structure of potassium metaphosphate and related compounds has been a subject of study, revealing insights into their chemical behavior. For example, the crystal structure of potassium–bismuth polyphosphate KBi(PO3)4 shows an arrangement of polyphosphate chains, which helps understand the compound's structural characteristics (Jaouadi et al., 2003).

Chemical Reactions and Properties

Research on potassium metaphosphate encompasses its involvement in chemical reactions and its properties. The ability of metaphosphate to form bonds of the energy-rich type and its interaction with proteins are of particular interest, as these properties contribute to its functions in biological and chemical systems (Wiame, 1949).

Physical Properties Analysis

Studies on the physical properties of potassium metaphosphate, such as its solubility and phase behavior, are crucial for its application in various fields. The synthesis and characterization of new aluminophosphates with potassium demonstrate the compound's versatility and potential for creating materials with specific physical properties (Devi & Vidyasagar, 1999).

科学研究应用

农业应用:

- 发现偏磷酸钾在促进马铃薯植株正常发育、叶片中高钾吸收和块茎产量方面与氯化钾和硫酸钾一样有效 (Lachover 和 Feldhay,1966).

- 它对各种植物表现出与氯化钾相当的有效性,表明其作为钾和磷载体的潜力 (Chandler 和 Musgrave,1945).

- 田间试验证明了它作为牧草肥料的功效,在某些条件下显示出显着的产量增加 (Hogg 和 Toxopeus,1970).

- 偏磷酸钾影响番茄的坐果行为,影响坐果、早熟性和成熟果实数量 (Sharma 和 Mann,1973).

食品加工应用:

- 关于制备食品级焦磷酸钾和三聚磷酸钾(包括偏磷酸钾)用于肉类加工的研究证明了其作为功能性添加剂的潜力 (Cichy、Folek 和 Makała,2007).

其他应用:

- 描述了生产偏磷酸钾作为矿物肥料的技术,突出了其在农业中的作用 (Mazunin、Chechulin、Frolova 和 Kistanova,2010).

- 研究了偏磷酸钾在铝偏磷酸盐玻璃中的性质和结构,表明其在改性这些玻璃的性质方面很有用 (Metwalli 和 Brow,2001).

作用机制

Target of Action

Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .

Mode of Action

Potassium metaphosphate interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .

Biochemical Pathways

Potassium metaphosphate affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of potassium metaphosphate.

Result of Action

The molecular and cellular effects of potassium metaphosphate’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium metaphosphate. For instance, the availability of potassium in soil can affect the uptake and utilization of potassium metaphosphate by plants . Additionally, the pH of the environment can influence the reaction of potassium metaphosphate with other compounds .

安全和危害

Potassium metaphosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

未来方向

Potassium metaphosphate has potential applications in agriculture. A study aimed to develop a sustainable industrial chemical engineering technology to improve the interaction between technology, plants, and soil in agriculture . The use of Plasmolite, an electrolysis-activated solution of a low concentration of the strong electrolyte KH2PO4, is considered to be promising for the production of activated H2O2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P2O5 of fertilizers .

属性

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCJRJRGMMSGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872576 | |

| Record name | Potassium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder or crystals or colourless glassy platelets, White solid; [Merck Index] White powder; [Strem Chemicals MSDS] | |

| Record name | POTASSIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate | |

| Record name | POTASSIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

7790-53-6 | |

| Record name | Potassium metaphosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)